molecular formula C9H12N2O2 B6332830 N-Hydroxy-2-o-tolyloxy-acetamidine CAS No. 156596-67-7

N-Hydroxy-2-o-tolyloxy-acetamidine

Cat. No.: B6332830
CAS No.: 156596-67-7
M. Wt: 180.20 g/mol
InChI Key: BNUHPSOCMRGMNX-UHFFFAOYSA-N
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Description

N-Hydroxy-2-o-tolyloxy-acetamidine is an organic compound with the molecular formula C10H13N2O2. It is known for its unique chemical structure, which includes a hydroxy group, a tolyloxy group, and an acetamidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-o-tolyloxy-acetamidine typically involves the reaction of o-toluidine with hydroxylamine and acetic anhydride. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process generally requires controlled temperatures and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-o-tolyloxy-acetamidine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oximes or nitroso compounds.

    Reduction: Reduction reactions may convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy or tolyloxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-Hydroxy-2-o-tolyloxy-acetamidine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating specific diseases.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-o-tolyloxy-acetamidine involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and tolyloxy groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The acetamidine moiety may also contribute to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Hydroxy-2-o-tolyloxy-acetamidine include:

  • N-Hydroxy-2-methoxy-acetamidine
  • N-Hydroxy-2-ethoxy-acetamidine
  • N-Hydroxy-2-phenoxy-acetamidine

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N'-hydroxy-2-(2-methylphenoxy)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7-4-2-3-5-8(7)13-6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUHPSOCMRGMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OC/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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